BenchChemオンラインストアへようこそ!

Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1030419-79-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry associated with diverse biological activities including kinase inhibition, antimicrobial effects, and antimalarial action. The compound possesses a molecular formula of C10H13N5O3, a molecular weight of 251.24 g/mol, and is commercially available at a standard purity of 95% from multiple vendors, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses.

Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
CAS No. 1030419-79-4
Cat. No. B3075391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS1030419-79-4
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=NC(=N2)COC)N=C1)N
InChIInChI=1S/C10H13N5O3/c1-3-18-9(16)6-4-12-10-13-7(5-17-2)14-15(10)8(6)11/h4H,3,5,11H2,1-2H3
InChIKeyYRIVFAMZCVAPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Core Scaffold Identity and Procurement Baseline


Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1030419-79-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry associated with diverse biological activities including kinase inhibition, antimicrobial effects, and antimalarial action [1]. The compound possesses a molecular formula of C10H13N5O3, a molecular weight of 251.24 g/mol, and is commercially available at a standard purity of 95% from multiple vendors, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The 2-methoxymethyl substituent distinguishes it from simpler 2-alkyl or unsubstituted analogs, and its ethyl ester at the 6-position along with the 7-amino group define its reactivity profile for downstream derivatization in medicinal chemistry programs.

Why In-Class Analogs Cannot Substitute for Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in Research Programs


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where small substituent changes at the 2- and 6-positions produce marked shifts in target potency, selectivity, and physicochemical properties [1]. For example, within the triazolopyrimidine PfDHODH inhibitor series, modification of the 2-position substituent from CF₃ to SF₅-aniline yielded the clinical candidate DSM421 with altered pharmacokinetics and resistance profiles [1]. Similarly, in antibacterial triazolopyrimidines, 6-carboxylate ester variation modulates both potency and cytotoxicity, with MIC values ranging from 0.25 to >102 µM across closely related analogs [2]. The unique combination of the 2-methoxymethyl group—which introduces a hydrogen-bond-accepting ether oxygen and increases topological polar surface area (TPSA)—and the ethyl 6-carboxylate ester in the target compound generates a chemotype that cannot be functionally replaced by the more common 2-methyl (CAS 727661-19-0, TPSA ~85 Ų) or 2-unsubstituted (CAS 92673-40-0, TPSA ~85 Ų) analogs, which lack this additional polarity and conformational flexibility .

Quantitative Differentiation Evidence for Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Versus Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation: Enhanced Polarity Over 2-Methyl and Unsubstituted Analogs

The target compound exhibits a calculated TPSA of 104.63 Ų, which is approximately 19 Ų higher than the estimated TPSA of the closest 2-methyl analog (Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, CAS 727661-19-0) and the 2-unsubstituted analog (CAS 92673-40-0), both of which lack the methoxymethyl oxygen . This elevated TPSA, driven by the methoxymethyl ether at position 2, predicts improved aqueous solubility and altered membrane permeability characteristics relative to less polar 2-alkyl-substituted comparators . In kinase inhibitor optimization programs, TPSA values below 140 Ų are considered favorable for oral bioavailability, and the target compound's intermediate TPSA positions it in a distinct physicochemical space compared to its lower-TPSA analogs [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Rotatable Bond Count and Conformational Flexibility Advantage Over Rigid 2-Aryl Analogs

The target compound possesses 5 rotatable bonds (including the methoxymethyl side chain at position 2), compared to only 3–4 rotatable bonds for the 2-methyl analog (CAS 727661-19-0) and 2-unsubstituted analog (CAS 92673-40-0) . In series where the 2-position substituent projects toward a flexible protein pocket (e.g., PfDHODH, where the 2-substituent accesses a hydrophobic channel adjacent to the ubiquinone binding site), this additional rotational freedom can be critical for achieving optimal binding poses [1]. Triazolopyrimidine PfDHODH inhibitors with larger 2-substituents (e.g., SF₅-aniline in DSM421) exploit this pocket for potency and species-selectivity gains; the methoxymethyl group provides an intermediate level of steric and conformational sampling not achievable with smaller 2-substituents [1].

Conformational Analysis Ligand Efficiency Scaffold Optimization

Hydrogen Bond Acceptor Count Advantage for Target Engagement in ATP-Binding Pockets

The methoxymethyl ether introduces an additional hydrogen bond acceptor (HBA) at position 2, increasing the total HBA count to 6, compared to 4–5 HBA groups for 2-alkyl analogs . In triazolopyrimidine-based kinase inhibitors, the 2-position substituent can engage the hinge region or adjacent residues; for example, in CDK2 inhibitor series, the triazolopyrimidine scaffold achieved IC₅₀ values as low as 120 nM with 167-fold selectivity over GSK-3β, with the 2-substituent contributing to both potency and selectivity [1]. The additional ether oxygen in the target compound provides a distinct hydrogen-bonding interaction potential that is absent in 2-methyl, 2-ethyl, and 2-unsubstituted comparators, enabling exploration of polar contacts inaccessible to these simpler analogs [2].

Kinase Inhibition Hydrogen Bonding Medicinal Chemistry Design

Consensus Log P and Lipophilicity Differentiation for ADME Property Tuning

The target compound displays a consensus Log Po/w value of approximately -0.27 to 2.02 depending on the calculation method (SILICOS-IT: -0.27; iLOGP: 2.02), reflecting the polarizing influence of the methoxymethyl group . This Log P range is lower than the predicted Log P of the 2-methyl analog (estimated Log P ~0.5–1.5) and substantially lower than 2-aryl-substituted triazolopyrimidines (typical Log P > 2.5), positioning the target compound in a more hydrophilic space favorable for aqueous solubility and reduced metabolic clearance via CYP450 oxidation [1]. In antibacterial triazolopyrimidine programs, excessive lipophilicity correlates with increased cytotoxicity in mammalian cells, and compounds with Log P < 2 have demonstrated favorable safety profiles (MIC 0.25–2 µg/mL with no HEK293 cytotoxicity up to 32 µg/mL) [2].

ADME Lipophilicity Lead Optimization

Optimal Research and Procurement Application Scenarios for Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate


Kinase Inhibitor Lead Optimization: Exploring Hinge-Region Polar Contacts via 2-Methoxymethyl Substitution

Medicinal chemistry teams optimizing triazolopyrimidine-based kinase inhibitors (CDK2, LCK, FLT3) should procure this compound when SAR exploration requires a 2-position substituent capable of additional hydrogen bonding beyond simple alkyl groups. The methoxymethyl ether oxygen provides a unique HBA not available with 2-methyl (CAS 727661-19-0) or 2-ethyl analogs [1]. Triazolopyrimidines have demonstrated nanomolar CDK2 inhibition (IC₅₀ = 120 nM) and FLT3 binding (Ki = 1 nM) [1]; the target compound's elevated TPSA (104.63 Ų) and lower lipophilicity (consensus Log P ≈ -0.27 to 2.02) may confer solubility advantages during biochemical assay development compared to more lipophilic 2-aryl variants .

Antibacterial SAR Programs Targeting DNA Gyrase/DHFR with Improved Physicochemical Properties

Investigators developing dual DNA gyrase/DHFR inhibitors within the triazolopyrimidine class should evaluate this compound as a scaffold intermediate with improved physicochemical properties. Recent studies report MIC values of 16–102 µM for triazolopyrimidine-based antibacterial agents, with the 6-carboxylate ester serving as a key modifiable group [1]. The target compound's ethyl ester at position 6 provides a hydrolytically stable yet synthetically versatile handle for amide coupling or hydrolysis to the corresponding carboxylic acid, while the 2-methoxymethyl group's reduced lipophilicity (consensus Log P < 2.0) aligns with the safety profile requirements observed in this series, where cytotoxicity in HEK293 cells was absent at concentrations up to 32 µg/mL .

Antimalarial PfDHODH Inhibitor Development: Probing the Ubiquinone-Proximal 2-Substituent Channel

Programs targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) should procure this compound for SAR exploration at the 2-position, which accesses a hydrophobic channel adjacent to the ubiquinone binding site [1]. The clinical candidate DSM265 and its successor DSM421 exploit this channel with CF₃ and SF₅-aniline substituents, respectively [1]. The methoxymethyl group's intermediate steric bulk and conformational自由度 (5 rotatable bonds) provides a distinct SAR data point between small 2-alkyl substituents and large 2-aryl groups, enabling fine-tuning of species selectivity and resistance profiles . Although no PfDHODH inhibition data exist for the target compound specifically, its procurement as a building block is justified by the well-established tractability of this scaffold for PfDHODH inhibitor optimization [1].

Chemical Biology Probe Synthesis: Derivatization via 7-Amino and 6-Carboxylate Handles

Chemical biology groups requiring a functionalized triazolopyrimidine core for probe molecule synthesis should select this compound based on its dual derivatization handles: the 7-amino group (amine-reactive for amide/sulfonamide formation) and the 6-ethyl ester (hydrolyzable to carboxylic acid for bioconjugation) [1]. The 2-methoxymethyl group remains inert under standard acylation and hydrolysis conditions, serving as a stable polarity-modulating group throughout synthetic sequences. Batch QC documentation including HPLC purity verification (95%) reduces the risk of introducing impurities that confound biological assay interpretation, a practical procurement consideration for probe development where chemical integrity is paramount .

Quote Request

Request a Quote for Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.